PfDHODH Inhibitory Potency: 2-(3-Hydroxyphenyl)-6-methyl DHPM vs. Key Patent Exemplars
In a direct head-to-head comparison using the identical PfDHODH chromogen reduction assay (DCIP), the target compound (Example 38) demonstrates an IC50 of 418 nM, which is 3.7-fold less potent than Example 49 (IC50 = 113 nM) but 11-fold more potent than the prototype dihydropyrimidinone scaffold compound that lacked the 3-hydroxy substitution (IC50 ~ 4.6 µM, estimated from SAR table) [1]. This confirms that the 3-hydroxyphenyl substitution provides a critical potency gain over unsubstituted phenyl analogs.
| Evidence Dimension | PfDHODH IC50 |
|---|---|
| Target Compound Data | 418 nM |
| Comparator Or Baseline | Example 49 (IC50 = 113 nM) and unsubstituted phenyl DHPM (~4.6 µM) |
| Quantified Difference | 3.7-fold less potent than Ex. 49; ~11-fold more potent than unsubstituted phenyl analog |
| Conditions | Recombinant PfDHODH Type 2 assay; chromogen reduction using DCIP; same patent protocol [1]. |
Why This Matters
This intermediate potency makes the compound an ideal 'balanced' hit for fragment growth or scaffold hopping, offering sufficient target engagement for SAR development without the synthetic complexity of more potent but structurally elaborate leads.
- [1] US Patent 8703811 B2. Small molecule inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase. Example 38, Example 49, and comparative SAR table. April 22, 2014. View Source
